molecular formula C21H29N5O B6445532 4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549022-99-1

4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6445532
CAS No.: 2549022-99-1
M. Wt: 367.5 g/mol
InChI Key: IEIZDWUXPVSVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a morpholine moiety and at position 4 of the pyrimidine with a piperazine ring. The piperazine is further functionalized with a 2,4-dimethylbenzyl group. This structure combines multiple pharmacophoric elements: the pyrimidine core is a common scaffold in medicinal chemistry, while morpholine and piperazine rings enhance solubility and modulate receptor interactions .

Properties

IUPAC Name

4-[4-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-25(10-8-24)20-5-6-22-21(23-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIZDWUXPVSVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related derivatives, focusing on variations in the heterocyclic core, substituents, and synthetic efficiency. Key analogues include:

Pyrimidine-Based Analogues

  • Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n): Core: Pyrimidine replaced by thiazole. Substituents: 3,4-Dimethylphenyl urea group on piperazine. Molecular Weight: [M+H]+ 508.3 . Synthetic Yield: 88.8% . The urea group introduces hydrogen-bonding capacity absent in the target compound.
  • 4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75): Core: Pyrimidine retained. Substituents: Difluoropiperidine and pyridinyl groups. Synthetic Method: Suzuki coupling with Pd(PPh₃)₄ catalyst . Comparison: The difluoropiperidine enhances metabolic stability via reduced susceptibility to oxidation.

2.2 Thienopyrimidine-Based Analogues

  • 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Compound 88): Core: Thieno[3,2-d]pyrimidine (a pyrimidine fused with thiophene). Substituents: Methanesulfonyl-piperazine and morpholine. Synthetic Yield: Not explicitly stated, but purification via flash chromatography . The methanesulfonyl group enhances solubility and may act as a hydrogen-bond acceptor.
  • 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine: Core: Thieno[2,3-d]pyrimidine. Substituents: Methanesulfonyl-piperazine and aminopyrimidine. Molecular Weight: [M+H]+ 542.25 . Comparison: The aminopyrimidine substituent adds hydrogen-bond donor/acceptor sites, contrasting with the target compound’s 2,4-dimethylbenzyl group.

Piperazine-Substituted Analogues

  • 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18): Core: Piperazine linked to a butanone-thiophene system. Substituents: Trifluoromethylphenyl group. Comparison: The trifluoromethyl group increases electronegativity and lipophilicity compared to the 2,4-dimethylbenzyl group. The ketone functionality introduces polarity absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.